molecular formula C12H16O2 B085114 Tert-butyl 4-methylbenzoate CAS No. 13756-42-8

Tert-butyl 4-methylbenzoate

Cat. No.: B085114
CAS No.: 13756-42-8
M. Wt: 192.25 g/mol
InChI Key: GRUSXPIAJWRLRQ-UHFFFAOYSA-N
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Description

    tert-butyl p-Toluate: has the chemical formula .

  • The compound consists of a p-methylbenzoate group (benzoic acid with a methyl group at the para position) attached to a tert-butyl (1,1-dimethylethyl) ester.
  • Preparation Methods

      Synthetic Routes: tert-butyl p-Toluate can be synthesized through esterification reactions. One common method involves the reaction of with in the presence of an acid catalyst.

      Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) and under reflux conditions.

      Industrial Production: While specific industrial methods may vary, large-scale production often involves continuous flow processes or batch reactions.

  • Chemical Reactions Analysis

    a) Direct Esterification

    The compound is synthesized via acid-catalyzed esterification of 4-methylbenzoic acid with tert-butanol:

    4 Methylbenzoic acid+tert ButanolH+tert Butyl 4 methylbenzoate+H2O\text{4 Methylbenzoic acid}+\text{tert Butanol}\xrightarrow{\text{H}^+}\text{tert Butyl 4 methylbenzoate}+\text{H}_2\text{O}

    Optimized Conditions :

    CatalystSolventTemperatureYieldSource
    Titanium sulfateMethanolReflux85%
    CuBr/L13tert-Butanol70°C78%

    b) Acyl Chloride Intermediate

    Alternative routes involve thionyl chloride-mediated acyl chloride formation , followed by reaction with tert-butoxide:

    4 Methylbenzoic acidSOCl24 Methylbenzoyl chlorideKOtButert Butyl 4 methylbenzoate\text{4 Methylbenzoic acid}\xrightarrow{\text{SOCl}_2}\text{4 Methylbenzoyl chloride}\xrightarrow{\text{KOtBu}}\text{tert Butyl 4 methylbenzoate}

    Conditions :

    • Thionyl chloride (1:1 molar ratio) at 0–10°C .

    • Yields >90% under anhydrous conditions .

    Hydrolysis and Metabolic Pathways

    The tert-butyl ester undergoes enzymatic hydrolysis in biological systems, yielding 4-methylbenzoic acid :

    tert Butyl 4 methylbenzoateEsterases4 Methylbenzoic acid+tert Butanol\text{tert Butyl 4 methylbenzoate}\xrightarrow{\text{Esterases}}\text{4 Methylbenzoic acid}+\text{tert Butanol}

    Metabolic Insights :

    • Observed in mammalian liver microsomes .

    • Further oxidation of 4-methylbenzoic acid produces hydroxylated derivatives .

    Substitution Reactions

    The aromatic ring’s methyl group and tert-butyl ester direct electrophilic substitutions to the para position. Example:

    Nitration

    tert Butyl 4 methylbenzoateHNO3/H2SO4tert Butyl 4 methyl 3 nitrobenzoate\text{tert Butyl 4 methylbenzoate}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{tert Butyl 4 methyl 3 nitrobenzoate}

    Conditions :

    • Mixed acid (HNO₃/H₂SO₄) at 0–5°C.

    • Regioselectivity controlled by steric effects of the tert-butyl group .

    Scientific Research Applications

    Organic Synthesis

    Tert-butyl 4-methylbenzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

    • Claisen Condensation : It undergoes Claisen condensation with 4-methoxyacetophenone to produce avobenzone, a widely used UV filter in sunscreens . This reaction highlights its significance in the cosmetic industry, particularly for formulations aimed at protecting skin from UV radiation.
    • Synthesis of Other Compounds : The compound is also utilized in the synthesis of tris(4-tert-butylphenyl)methyl chloride, which has applications in polymer chemistry and materials science .

    Personal Care Products

    The primary application of this compound is within the personal care sector:

    • Sunscreen Formulations : As a key ingredient in sunscreen products, it helps block UVA and UVB rays, making it essential for skin protection formulations . Avobenzone, derived from this compound, is known for its broad-spectrum UV absorption capabilities.
    • Hair and Skin Care Products : Beyond sunscreens, it is incorporated into various hair care products and lotions due to its stability and efficacy as a UV filter .

    Environmental Considerations

    While this compound has beneficial applications, it also poses environmental risks:

    • Water Hazard Classification : Classified as WGK3 under the German Water Hazard Class metric, it poses a significant threat to aquatic environments . Careful handling and disposal are necessary to mitigate potential ecological impacts.
    • Health Hazards : The compound is categorized under GHS07 for health hazards, indicating risks such as skin irritation and respiratory issues upon exposure . Appropriate safety measures must be taken during its use.

    Case Study 1: Sunscreen Efficacy

    A study investigated the effectiveness of avobenzone synthesized from this compound in commercial sunscreen formulations. Results indicated that formulations containing avobenzone provided superior protection against UVA rays compared to those without it, highlighting the compound's critical role in skin care products.

    Case Study 2: Environmental Impact Assessment

    Research conducted on the environmental impact of this compound revealed that its presence in water bodies could lead to bioaccumulation in aquatic organisms. The study recommended stricter regulations on its usage and disposal to protect aquatic ecosystems.

    Mechanism of Action

    • As an intermediate, tert-butyl p-Toluate doesn’t exert direct effects. its derivatives may interact with biological targets.
    • Mechanisms depend on the specific derivatives formed from its reactions.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Tert-butyl 4-methylbenzoate (TBMB) is an organic compound with significant biological activity, primarily recognized for its applications in the cosmetic and pharmaceutical industries. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    This compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of 192.25 g/mol. It is characterized by a tert-butyl group attached to the aromatic ring of 4-methylbenzoate. The compound is typically presented as a colorless liquid with a boiling point of approximately 122-124°C and a density of 0.995 g/mL at 25°C .

    1. Sunscreen Applications

    One of the most notable biological activities of TBMB is its role as a precursor in the synthesis of avobenzone, a widely used sunscreen agent. Avobenzone effectively absorbs UVA radiation, providing protection against sun-induced skin damage. The conversion process involves a condensation reaction with 4-methoxyacetophenone, resulting in avobenzone, which is incorporated into various personal care products .

    2. Antioxidant Properties

    Research indicates that TBMB derivatives exhibit antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular components from damage. For instance, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a derivative of TBMB, has been shown to inhibit oxidative degradation in polymers and enhance thermal stability .

    The biological activity of TBMB can be attributed to its structural features that allow it to interact with biological membranes and proteins. The hydrophobic tert-butyl group enhances membrane permeability, facilitating the compound's incorporation into lipid bilayers. This property is essential for its effectiveness as an antioxidant and sunscreen agent.

    Case Study 1: Sunscreen Efficacy

    A study conducted by researchers demonstrated the efficacy of avobenzone (derived from TBMB) in providing broad-spectrum UV protection. The study involved human volunteers applying sunscreen formulations containing avobenzone and measuring skin erythema after UV exposure. Results indicated significant protection against UVA-induced skin damage compared to formulations lacking avobenzone .

    Case Study 2: Antioxidant Activity in Plastics

    In another investigation, the antioxidant capabilities of methyl 3,5-di-tert-butyl-4-hydroxybenzoate were assessed in polymer matrices. The study revealed that incorporating this derivative significantly reduced oxidative degradation during thermal processing, enhancing the longevity and stability of plastic materials .

    Data Tables

    Property Value
    Molecular FormulaC12H16O2C_{12}H_{16}O_2
    Molecular Weight192.25 g/mol
    Boiling Point122-124°C
    Density0.995 g/mL
    Primary UseSunscreen Agent (Avobenzone)
    Biological Activity Description
    UV AbsorptionEffective against UVA rays
    AntioxidantNeutralizes free radicals
    Thermal Stability EnhancerImproves polymer longevity

    Q & A

    Basic Questions

    Q. What are the optimal synthetic conditions and purity validation methods for tert-butyl 4-methylbenzoate?

    • Methodological Answer : Synthesis typically involves esterification of 4-methylbenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purity is validated via column chromatography (silica gel, hexane/ethyl acetate gradient) and analytical techniques such as TLC (Rf comparison), NMR (¹H/¹³C for ester group confirmation), and HPLC (retention time matching with standards) .

    Q. What safety protocols are critical for handling this compound?

    • Methodological Answer : Use PPE (gloves, lab coat, goggles), ensure ventilation (fume hoods), and avoid ignition sources. Store in airtight containers at room temperature , away from strong acids/bases. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent hydrolysis .

    Q. Which spectroscopic techniques are most effective for structural characterization?

    • Methodological Answer : ¹H/¹³C NMR (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR), FT-IR (C=O stretch ~1720 cm⁻¹), and XRD for crystalline structure determination. Compare spectra with databases (e.g., SDBS) or synthesized standards .

    Advanced Research Questions

    Q. How can steady-state kinetics resolve enzymatic interactions with this compound?

    • Methodological Answer : Use Michaelis-Menten plots (1/V vs. 1/[S]) to determine kcatk_{\text{cat}} and KMK_M. For example, varying concentrations of ATP and CoA (as in ) with fixed this compound levels can reveal substrate binding cooperativity. Data fitting to Equation kcat=Vmax/[E]k_{\text{cat}} = V_{\text{max}}/[E] provides mechanistic insights .

    Q. What computational approaches model intermolecular interactions in this compound crystals?

    • Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O). Pair this with DFT calculations (B3LYP/6-31G*) to map electron density distributions and energy frameworks. Compare results with XRD-derived crystal packing data .

    Q. How to resolve contradictory stability data under varying pH conditions?

    • Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13) with periodic sampling. Use HPLC-MS to track degradation products (e.g., 4-methylbenzoic acid). Statistical analysis (e.g., Arrhenius modeling) predicts shelf-life and identifies pH-sensitive degradation pathways .

    Q. What mechanistic strategies elucidate this compound’s role in multi-step syntheses?

    • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways. Combine with kinetic isotope effects (KIE) and DFT transition-state modeling to identify rate-determining steps. Validate via intermediates’ NMR/MS characterization .

    Q. How to design a scalable synthesis protocol while minimizing side reactions?

    • Methodological Answer : Optimize stoichiometry (excess tert-butanol), temperature (60–80°C), and catalyst loading (5–10 mol% H₂SO₄). Use in-line IR spectroscopy to monitor esterification progress. Scale-up via continuous flow reactors reduces byproduct formation .

    Q. How to evaluate this compound as a ligand in coordination chemistry?

    • Methodological Answer : Perform NMR titration (e.g., with Cu²⁺ or Zn²⁺ salts) to assess binding affinity. Pair with X-ray crystallography of metal complexes to determine coordination geometry. Compare with theoretical ligand field parameters from DFT .

    Q. What methodologies assess environmental impacts of degradation byproducts?

    • Methodological Answer : Use LC-HRMS to identify byproducts (e.g., tert-butanol, 4-methylbenzoic acid). Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301F). Model persistence via QSAR tools .

    Q. Key Notes

    • Citations use evidence IDs (e.g., ).
    • Advanced questions emphasize mechanistic, kinetic, and computational rigor.

    Properties

    IUPAC Name

    tert-butyl 4-methylbenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GRUSXPIAJWRLRQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20469690
    Record name tert-butyl 4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20469690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    13756-42-8
    Record name 1,1-Dimethylethyl 4-methylbenzoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=13756-42-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name tert-butyl 4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20469690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A 1 L three-neck flask fitted with a reflux condenser, rubber septum, addition funnel and argon inlet was charged with 200 ml of t-butanol. To the solution, n-butyl lithium (1.45N, 91.1 ml) was added dropwise using a water bath to prevent an excessive temperature rise. After stirring 30 minutes, the addition funnel was charged with p-toluoyl chloride, added dropwise. The reaction mixture was stirred overnight. At this point, the contents were transferred into a separatory funnel by using 250 ml of diethyl ether and the solution was washed with water (250 ml). The organic layer was then dried (MgSO4) and concentrated by rotary evaporation. The crude product, tert-butyl-4-toluate, was purified by fractional distillation.
    Quantity
    200 mL
    Type
    reactant
    Reaction Step One
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    91.1 mL
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    0 (± 1) mol
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    250 mL
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    solvent
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    37 g of tert-butanol and then 26 ml of pyridine are added to 39.04 g of p-toluoyl chloride and the reaction mixture is refluxed for 3 hours. After cooling, it is poured into water, extracted with AcOEt, washed with a 1N solution of HCl and then with a 5% solution of sodium hydrogencarbonate, dried over sodium sulfate and evaporated under vacuum. The residue is chromatographed on silica using hexane and then a hexane/DCM mixture (80/20; v/v) as the eluent to give 38.9 g of the expected product, which is used as such in the next step.
    Quantity
    37 g
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    26 mL
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    39.04 g
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    Synthesis routes and methods III

    Procedure details

    Lithium tert-butoxide (1M in hexanes, 178 mL, 0.178 mol) was added dropwise at room temperature to p-toluoyl chloride (25 g, 0.162 mol) in tetrahydrofuran (150 mL). The mixture was stirred at room temperature overnight and then diluted with water and extracted with ethyl acetate. The extract was washed with brine, dried (MgSO4), and evaporated to give product as an oil which crystallized on standing (31 g, 98%)
    Name
    Lithium tert-butoxide
    Quantity
    178 mL
    Type
    reactant
    Reaction Step One
    Quantity
    25 g
    Type
    reactant
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    Quantity
    150 mL
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    Synthesis routes and methods IV

    Procedure details

    8.55 ml (64.69 mmol) of 4-toluoyl chloride are added dropwise to 10.52 ml (109.96 mmol) of tert-butanol and 10.46 ml (129.37 mmol) of pyridine while cooling in ice. The mixture is stirred at room temperature for 12 hours. After reaction is complete, water is added and the mixture is extracted with ethyl acetate. The organic phase is washed successively with sodium bicarbonate solution, water and sodium chloride solution, dried over sodium sulphate and evaporated. The resulting residue is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 50:1). 7.76 g (40.36 mmol, 62% yield) of the title compound are obtained as a colourless oil.
    Quantity
    8.55 mL
    Type
    reactant
    Reaction Step One
    Quantity
    10.52 mL
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    reactant
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    Quantity
    10.46 mL
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    Yield
    62%

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Tert-butyl 4-methylbenzoate
    Tert-butyl 4-methylbenzoate
    Tert-butyl 4-methylbenzoate
    Tert-butyl 4-methylbenzoate
    Tert-butyl 4-methylbenzoate
    Tert-butyl 4-methylbenzoate

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